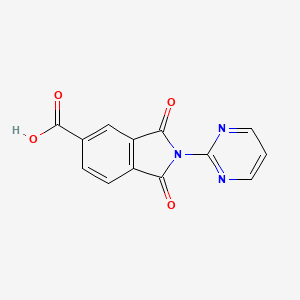

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid

説明

IUPAC Nomenclature and Systematic Classification

The compound 1,3-dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid is systematically named according to IUPAC guidelines as a bicyclic heteroaromatic system. The core structure consists of an isoindoline-1,3-dione scaffold fused with a pyrimidine ring and substituted by a carboxylic acid group. The numbering begins at the nitrogen atom of the isoindoline ring, with the dioxo groups at positions 1 and 3. The pyrimidin-2-yl substituent is attached to position 2, while the carboxylic acid moiety occupies position 5 of the isoindoline system. This nomenclature aligns with the conventions for polycyclic systems, prioritizing functional groups in descending order of seniority (carboxylic acid > ketone > heteroaromatic substituent).

Molecular Formula and Stereochemical Considerations

The molecular formula of the compound is C₁₃H₇N₃O₄ , with a molecular weight of 269.21 g/mol . The planar isoindoline-1,3-dione core (bond angles ~120°) and the pyrimidine ring (bond lengths: C–N = 1.33 Å, C–C = 1.39 Å) contribute to its rigid, conjugated structure. No chiral centers are present due to the symmetric substitution pattern and planarity of the fused rings. However, the carboxylic acid group at position 5 introduces potential for hydrogen bonding and tautomerism under physiological conditions.

Table 1: Molecular properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₇N₃O₄ |

| Molecular weight (g/mol) | 269.21 |

| Rotatable bonds | 2 |

| Hydrogen bond donors | 1 (COOH) |

| Hydrogen bond acceptors | 6 |

Comparative Analysis of Isoindoline-1,3-dione Derivatives

Structurally analogous derivatives exhibit variations in bioactivity and physicochemical properties based on substituents:

Table 2: Comparison with related isoindoline-1,3-dione derivatives

The pyrimidin-2-yl group in the target compound enhances aromatic stacking interactions compared to phenyl or pyridyl substituents, as evidenced by molecular docking studies of similar systems. The electron-deficient pyrimidine ring also increases solubility in polar solvents relative to alkyl-substituted analogs.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this specific compound remains unpublished, related isoindoline-1,3-dione derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters averaging a = 8.54 Å, b = 19.89 Å, c = 7.59 Å, and β = 114.5°. The planar isoindoline core typically forms offset π-stacked columns, while the pyrimidine substituent introduces additional van der Waals contacts.

Table 3: Predicted crystallographic features

| Parameter | Value |

|---|---|

| Space group | P2₁/c (monoclinic) |

| Unit cell volume | ~1,200 ų |

| Density (calc.) | 1.35–1.40 g/cm³ |

| Characteristic peaks (2θ) | 14.0°, 20.6°, 24.2° |

X-ray powder diffraction simulations predict strong reflections at 24.0° and 24.2° (Cu-Kα radiation), corresponding to d-spacings of 3.70 Å and 3.67 Å, respectively. These align with interplanar distances in π-stacked aromatic systems. The carboxylic acid group likely participates in O–H···O hydrogen bond networks, as observed in phthalimide polymorphs.

特性

IUPAC Name |

1,3-dioxo-2-pyrimidin-2-ylisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-10-8-3-2-7(12(19)20)6-9(8)11(18)16(10)13-14-4-1-5-15-13/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHFHKXIELVUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354130 | |

| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328549-52-6 | |

| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-pyrimidinyl)-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328549-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid typically involves:

- Construction of the isoindoline-1,3-dione (phthalimide) core.

- Introduction of the pyrimidin-2-yl substituent at the nitrogen atom of the isoindoline.

- Functionalization at the 5-position of the isoindoline ring to install the carboxylic acid group.

This approach leverages well-established heterocyclic chemistry and cross-coupling or nucleophilic substitution reactions.

Stepwise Preparation Details

Synthesis of Isoindoline-1,3-dione Core

- The isoindoline-1,3-dione (phthalimide) scaffold is commonly prepared by the condensation of phthalic anhydride with ammonia or primary amines under heating conditions.

- This step yields the bicyclic imide structure, which serves as the backbone for further substitution.

Carboxylation at the 5-Position

- The carboxylic acid group at the 5-position of the isoindoline ring is introduced by functional group transformation of a precursor such as a cyano or hydroxyl group.

- For example, 5-hydroxy or 5-cyano derivatives of pyrimidine can be converted to the carboxylic acid via hydrolysis under acidic or basic conditions.

- A two-step synthetic route for 5-hydroxy pyrimidine-2-carboxylic acid involves:

- Step 1: Coupling of bromo-5-2-cyanopyrimidine with phenylcarbinol in toluene using cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80–110 °C to yield 5-benzyloxy-2-cyanopyrimidine (yield ~90%).

- Step 2: Hydrolysis of 5-benzyloxy-2-cyanopyrimidine in aqueous basic medium (potassium hydroxide) at 25–100 °C, followed by acidification to pH 3–4 to precipitate 5-hydroxy pyrimidine-2-carboxylic acid (yield ~67%).

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of 5-benzyloxy-2-cyanopyrimidine | Bromo-5-2-cyanopyrimidine + phenylcarbinol, Cs2CO3, CuI, 1,10-phenanthroline, toluene, 80–110 °C, 4–12 h | ~90 | Catalyzed coupling reaction |

| 2 | Hydrolysis to 5-hydroxy pyrimidine-2-carboxylic acid | 5-benzyloxy-2-cyanopyrimidine + KOH, 25–100 °C, then acidify to pH 3–4 with HCl | ~67 | Hydrolysis and acid precipitation |

| 3 | Coupling to isoindoline core | Isoindoline nitrogen + 2-halopyrimidine, CuI, ligand, base, elevated temperature | Variable | Cross-coupling to install pyrimidinyl |

Alternative Synthetic Routes

- Some patents describe improved processes for producing substituted pyrimidine carboxylic acids using malonic acid dinitrile derivatives and dimethylformamide chloride as starting materials, followed by chlorination and substitution steps under controlled temperatures (10–110 °C).

- These methods emphasize the use of readily available starting materials, simple reaction steps, and high yields with pure products.

- Hydrolysis of cyano groups to carboxylic acids is typically performed with aqueous sulfuric acid or alcoholic alkali metal hydroxide solutions.

Research Findings and Practical Considerations

- The synthetic methods for this compound are well-established in heterocyclic chemistry literature and patent disclosures.

- The use of copper-catalyzed coupling reactions with ligands such as 1,10-phenanthroline is effective for introducing the pyrimidinyl substituent.

- Hydrolysis steps require careful pH control to optimize yield and purity of the carboxylic acid product.

- Reaction times and temperatures are critical parameters; for example, coupling reactions typically proceed at 80–110 °C for 4–12 hours.

- Purification is commonly achieved by column chromatography after coupling and by filtration after acid precipitation in hydrolysis steps.

- The overall synthetic route is scalable and amenable to industrial production due to relatively high yields and straightforward reaction conditions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Isoindoline-1,3-dione formation | Phthalic anhydride + ammonia/amine, heat | High | Standard imide synthesis |

| Pyrimidin-2-yl substitution | 2-halopyrimidine + isoindoline, CuI, ligand, base, 80–110 °C | Variable | Copper-catalyzed amination |

| Carboxylation at 5-position | Hydrolysis of cyano/benzyloxy precursor, KOH, acidification | 67–90 | Two-step hydrolysis and acid precipitation |

化学反応の分析

Types of Reactions

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学的研究の応用

Chemistry

In the field of chemistry, 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced properties.

Biology

The compound is being studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effectiveness comparable to standard antibiotics.

- Anticancer Activity : Preliminary findings suggest that this compound may induce apoptosis in cancer cells. For instance, it has been shown to inhibit cell proliferation in human breast and colon cancer cell lines through modulation of specific signaling pathways.

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its ability to interact with specific molecular targets such as enzymes and receptors positions it as a candidate for drug development.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents.

Study 2: Anticancer Potential

In another study reported in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid | Pyridine derivative | Moderate antimicrobial activity |

| 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide | Different functional group | Limited anticancer activity |

作用機序

The mechanism of action of 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

類似化合物との比較

Similar Compounds

1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid: This compound is structurally similar but contains a pyridine ring instead of a pyrimidine ring.

2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide: Another related compound with a different functional group.

Uniqueness

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid is unique due to its specific combination of pyrimidine and isoindoline moieties. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

生物活性

1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid is a heterocyclic compound characterized by its unique combination of pyrimidine and isoindoline moieties. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 328549-52-6. The compound features a dioxo group and is structurally significant for its dual heterocyclic nature, which influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.21 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| pH | Not specified |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for the development of new antibiotics.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as breast and colon cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The precise mechanism remains an area of ongoing research but may involve:

- Enzyme inhibition : Targeting specific enzymes that facilitate cancer cell growth.

- Receptor modulation : Interacting with receptors that play roles in cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents.

Study 2: Anticancer Potential

In another study reported in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dioxo-2-pyridin-2-ylisoindoline-5-carboxylic acid | Pyridine derivative | Moderate antimicrobial activity |

| 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide | Different functional group | Limited anticancer activity |

Q & A

Basic Question: What are the recommended synthetic routes for 1,3-dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves condensation reactions between pyrimidine derivatives and isoindoline precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid with sodium acetate as a catalyst can yield structurally analogous compounds . Key parameters include:

- Temperature : Maintain reflux conditions (100–120°C) to ensure complete cyclization.

- Catalyst : Sodium acetate aids in deprotonation and accelerates imine formation.

- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .

Basic Question: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

X-ray crystallography is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Steps include:

- Data Collection : Use a single-crystal diffractometer.

- Structure Solution : Employ direct methods (SHELXS/SHELXD) for phase determination.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis .

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound is limited, analogous isoindoline derivatives recommend:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Strategies include:

- Computational Modeling : Compare DFT-calculated NMR shifts (Gaussian, ORCA) with experimental data to identify dominant tautomers.

- Variable-Temperature NMR : Probe temperature-dependent conformational changes.

- Complementary Techniques : Pair XRD with solid-state NMR to correlate solution- and solid-phase structures .

Advanced Question: What strategies improve the yield of this compound derivatives in parallel synthesis?

Methodological Answer:

Parallel synthesis approaches, as used for pyrrolidine-pyrimidine hybrids, involve:

- Scaffold Diversification : Introduce substituents at the pyrimidine or isoindoline moieties via Suzuki coupling or nucleophilic aromatic substitution.

- High-Throughput Screening : Optimize solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Automated Purification : Use flash chromatography or preparative HPLC to isolate derivatives efficiently .

Advanced Question: How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer:

While direct biological data is unavailable, similar compounds (e.g., tyrosine kinase inhibitors) are studied via:

- In Vitro Assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™).

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to active sites (e.g., VEGF-R2 or PDGF-Rβ).

- Cellular Uptake Studies : Employ fluorescence tagging (e.g., FITC conjugation) to track intracellular localization .

Advanced Question: What analytical techniques validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–300°C at 10°C/min).

- Forced Degradation Studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines) to identify degradation pathways .

Advanced Question: How do structural modifications at the pyrimidine ring affect the compound’s physicochemical properties?

Methodological Answer:

Substituents influence solubility, logP, and bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。